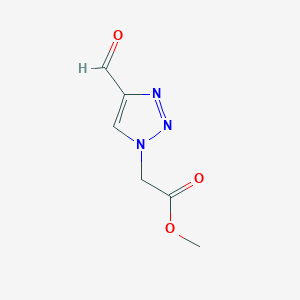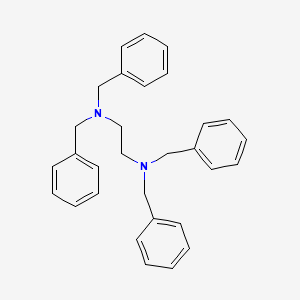
methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mécanisme D'action
Target of Action
Methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate is a compound that contains a 1,2,4-triazole ring . Compounds with this structure are known to interact with various biological targets. For instance, nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . .
Mode of Action
Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties . The carbonyl group in the structure may also contribute to its ability to form hydrogen bonds .
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to exhibit various bioactivities, such as antibacterial, antifungal, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Compounds with a 1,2,4-triazole ring are known to have good bioavailability due to their ability to form hydrogen bonds .
Result of Action
Compounds with a 1,2,4-triazole ring are known to exhibit various bioactivities, such as antibacterial, antifungal, and anticancer activities . These activities suggest that the compound may have various molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under thermal and acid conditions and is insensitive to redox, hydrolysis, and enzymatic hydrolase . .
Méthodes De Préparation
The synthesis of methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate typically involves the following steps:
Azide-Alkyne Cycloaddition: The compound can be synthesized via a copper-catalyzed azide-alkyne cycloaddition reaction.
Dimroth Cyclocondensation: Another method involves the Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds.
Industrial production methods often utilize continuous, one-pot processes that are atom economical, highly selective, and environmentally benign .
Analyse Des Réactions Chimiques
methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles.
Applications De Recherche Scientifique
methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of various bioactive molecules, including antiviral, anticancer, and antimicrobial agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Comparaison Avec Des Composés Similaires
methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate can be compared with other similar compounds, such as:
1H-1,2,3-Triazole-4-carboxylic acid: This compound also contains a triazole ring and is used in similar applications, but it lacks the formyl and methyl ester groups.
1H-1,2,4-Triazole-3-carboxylate: Another related compound used in the synthesis of nucleoside analogues and other bioactive molecules.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and binding properties compared to other triazole derivatives.
Propriétés
IUPAC Name |
methyl 2-(4-formyltriazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-6(11)3-9-2-5(4-10)7-8-9/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKHYYZLQGIYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2902870.png)
![4-amino-N-methyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide](/img/structure/B2902872.png)
![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2902873.png)



![(E)-5-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2902882.png)



![1-(4-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2902888.png)

![7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2902892.png)
![1-(2-ethoxybenzenesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B2902893.png)
